molecular formula C12H9NO2S2 B3006694 Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate CAS No. 1334486-78-0

Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate

Cat. No.: B3006694
CAS No.: 1334486-78-0
M. Wt: 263.33
InChI Key: VCJAKNNHSZAXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate typically involves the reaction of benzothiophene derivatives with isothiocyanates. One common method is the reaction of 3-amino-1-benzothiophene-2-carboxylate with ethyl isothiocyanate under appropriate conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Oxidation Reactions: The benzothiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines and thiols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of thiourea derivatives and carbamates.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of amines and thiols.

Scientific Research Applications

Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate involves its interaction with cellular targets, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and DNA, forming covalent adducts. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The benzothiophene ring may also contribute to the compound’s biological activity by interacting with specific receptors and signaling pathways .

Properties

IUPAC Name

ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S2/c1-2-15-12(14)11-10(13-7-16)8-5-3-4-6-9(8)17-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJAKNNHSZAXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.